3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol
CAS No.: 1340042-14-9
Cat. No.: VC2851123
Molecular Formula: C9H15F3O
Molecular Weight: 196.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1340042-14-9 |
---|---|
Molecular Formula | C9H15F3O |
Molecular Weight | 196.21 g/mol |
IUPAC Name | 3,3-dimethyl-1-(trifluoromethyl)cyclohexan-1-ol |
Standard InChI | InChI=1S/C9H15F3O/c1-7(2)4-3-5-8(13,6-7)9(10,11)12/h13H,3-6H2,1-2H3 |
Standard InChI Key | LHYHVKHAARQLED-UHFFFAOYSA-N |
SMILES | CC1(CCCC(C1)(C(F)(F)F)O)C |
Canonical SMILES | CC1(CCCC(C1)(C(F)(F)F)O)C |
Introduction
3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is an organic compound characterized by its unique chemical structure, featuring a cyclohexane ring with a trifluoromethyl group and a hydroxyl group. Its molecular formula is C9H15F3O, and it has a molecular weight of 196.21 g/mol. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its enhanced stability and lipophilicity imparted by the trifluoromethyl group.
Synthesis Methods
The synthesis of 3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol typically involves the trifluoromethylation of cyclohexanone derivatives. A common method employs trifluoromethyltrimethylsilane (TMSCF3) as a trifluoromethylating agent in the presence of a fluoride source like tetrabutylammonium fluoride (TBAF). The reaction is generally performed in an aprotic solvent such as tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production
Industrial production often utilizes similar synthetic routes but on a larger scale, employing continuous flow reactors to ensure consistent product quality and yield. Advanced purification techniques like distillation and crystallization are essential for achieving high-purity products.
Biological Activity and Applications
This compound is of interest in medicinal chemistry due to its potential as a pharmacophore in drug design, particularly for developing new therapeutics with improved bioavailability and metabolic stability. It exhibits anti-inflammatory and antinociceptive effects, making it a candidate for therapeutic applications in pain management and inflammatory diseases.
Biological Activity Data
Study | Biological Activity | Methodology | Results |
---|---|---|---|
Study A | Antinociceptive | Intraplantar injection in rats | Significant reduction in flinching behavior (p < 0.05) |
Study B | Anti-inflammatory | CFA-induced pain model | Reduced mechanical hyperalgesia at doses of 10 and 30 mg/kg |
Study C | TRPA1 antagonism | Calcium influx assay | High potency at hTRPA1 (IC50 = 14 nM) |
Comparison with Similar Compounds
3,3-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol is distinct from other fluorinated compounds due to its cyclohexane ring structure, which provides additional steric hindrance and stability. Similar compounds include:
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4,4-Dimethyl-1-(trifluoromethyl)cyclohexan-1-ol: Similar trifluoromethyl substitution but with different positioning of dimethyl groups.
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1-Methyl-3-(trifluoromethyl)cyclohexan-1-ol: Contains a methyl group instead of dimethyl, leading to different reactivity.
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(1S,3R)-3-(trifluoromethyl)cyclohexan-1-ol: Lower molecular weight and different stereochemistry.
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